6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, picrate
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Overview
Description
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, picrate is a chemical compound with the molecular formula C17H17NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-benzyloxy-7-methoxy-isoquinoline.
Reaction Conditions: The reaction conditions often include the use of solvents like methanol or chloroform, and catalysts to facilitate the reaction.
Reaction Steps: The process may involve multiple steps, including the protection of functional groups, cyclization, and deprotection to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline include:
- 6-Benzyloxy-7-methoxy-isoquinoline
- 7-Methoxy-3,4-dihydro-isoquinoline
- 6-Benzyloxy-isoquinoline
Uniqueness
The uniqueness of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline lies in its specific structural features, such as the benzyloxy and methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
CAS No. |
95435-61-3 |
---|---|
Molecular Formula |
C23H20N4O9 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H17NO2.C6H3N3O7/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6,9-11H,7-8,12H2,1H3;1-2,10H |
InChI Key |
RBSPDTHAXSJATG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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